

An In-depth Technical Guide to Rauvotetraphylline E and its Known Analogues

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| Compound of Interest | | |
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| Compound Name: | Rauvotetraphylline E | |
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For Researchers, Scientists, and Drug Development Professionals

Abstract

Rauvotetraphylline E is a monoterpene indole alkaloid isolated from the aerial parts of Rauvolfia tetraphylla. As a member of a class of compounds known for a wide spectrum of biological activities, Rauvotetraphylline E and its analogues represent a promising area of research for novel therapeutic agents. This technical guide provides a comprehensive overview of the current knowledge on Rauvotetraphylline E, its known analogues, and their biological activities, with a focus on quantitative data, experimental methodologies, and associated signaling pathways.

Introduction

Rauvotetraphylline E is a recently discovered indole alkaloid, one of five novel compounds (Rauvotetraphyllines A-E) isolated from the plant Rauvolfia tetraphylla[1][2][3]. This plant genus, belonging to the Apocynaceae family, is a rich source of bioactive alkaloids with a history of use in traditional medicine for treating conditions such as hypertension, snake bites, and fever[4]. The monoterpene indole alkaloids from Rauvolfia species are particularly noted for their diverse pharmacological properties, including anticancer, antimalarial, antihypertensive, and sedative effects[1][2].

Structurally, **Rauvotetraphylline E** belongs to the sarpagine and ajmaline class of indole alkaloids, which are characterized by a complex polycyclic framework[1][5][6]. The therapeutic



potential of this class is exemplified by ajmaline, a clinically used antiarrhythmic agent that exerts its effect by blocking sodium channels[5]. The discovery of **Rauvotetraphylline E** and its co-occurring known analogues offers a valuable opportunity to explore the structure-activity relationships within this chemical scaffold and to identify new leads for drug development.

Chemical Structure

The chemical structures of **Rauvotetraphylline E** and its known analogues are based on the intricate indole alkaloid backbone. While the specific structure of **Rauvotetraphylline E** was elucidated using spectroscopic methods, a detailed structural diagram is not yet widely available in public databases[1][3]. However, the structures of its well-characterized analogues provide insight into the core molecular architecture.

Known Analogues and Derivatives

During the isolation of **Rauvotetraphylline E**, eight known analogues were also identified from Rauvolfia tetraphylla[1][2]. These compounds provide a basis for understanding the potential biological profile of **Rauvotetraphylline E**.

Table 1: Known Analogues of Rauvotetraphylline E and their Reported Biological Activities



| Compound | Reported Biological Activity | Quantitative Data (IC50) | Source |
|------------------------------------|---|-----------------------------|-------------------|
| Alstonine | Antipsychotic, Antimalarial | Not specified | [1] |
| Nortetraphyllicine | Not specified | Not specified | [1] |
| Peraksine | Not specified | Not specified | [1] |
| Sarpagine | Vasorelaxant | Not specified | [1] |
| 3-Hydroxysarpagine | Not specified | Not specified | [1] |
| Dihydroperaksine | Not specified | Not specified | [1] |
| 10- Hydroxydihydroperaks ine | Not specified | Not specified | [1] |
| Raucaffricine | Not specified | Not specified | [1] |
| Yohimbine | α2-adrenergic antagonist | Not specified | General Knowledge |
| α-Yohimbine | Nitric Oxide Inhibition | 44.34 μΜ | [7] |
| 17-epi-α-Yohimbine | Nitric Oxide Inhibition | 51.28 μΜ | [7] |
| Ajmaline | Antiarrhythmic (Sodium channel blocker) | Not specified | [5] |
| Nb-Methylisoajmaline | Nitric Oxide Inhibition | 33.54 μΜ | [7] |
| Nb-Methylajmaline | Nitric Oxide Inhibition | 37.67 μΜ | [7] |

Biological Activities and Mechanism of Action

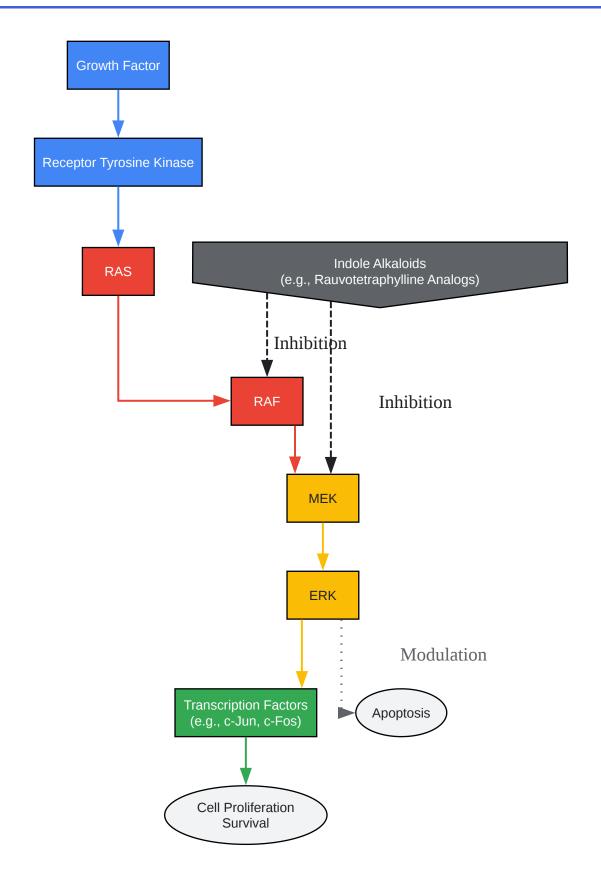
While specific biological data for **Rauvotetraphylline E** is not yet available, the known activities of its analogues suggest several potential areas of pharmacological relevance. The cytotoxic evaluation of Rauvotetraphyllines A-E has been performed, though the specific data is not yet publicly accessible[1][2].



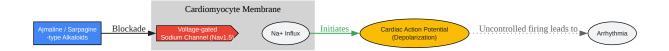
Anticancer Activity and Signaling Pathways

Indole alkaloids, as a class, are known to exhibit anticancer properties. One of the key mechanisms implicated is the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway[8][9][10][11]. The MAPK pathway is a crucial regulator of cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Certain indole alkaloids have been shown to interfere with this pathway, leading to the induction of apoptosis in cancer cells.

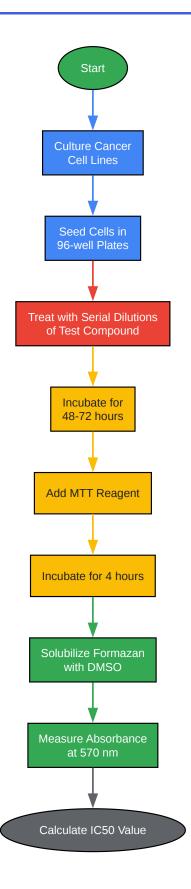












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